(2S)-2-{[(benzyloxy)carbonyl](methyl)amino}-3-[4-(tert-butoxy)phenyl]propanoic acid
Description
Historical Context and Discovery
The development of (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid is intimately connected to the pioneering work of Leonidas Zervas and Max Bergmann in the early 1930s, who established the theoretical and practical foundations for controlled peptide synthesis through the introduction of the benzyloxycarbonyl protecting group. Zervas first prepared benzyl chloroformate in the early 1930s specifically for the introduction of the benzyloxycarbonyl protecting group, which became the basis of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This revolutionary approach represented the first successful method of controlled peptide chemical synthesis and dominated the field for twenty years until the 1950s, when alternative methodologies began to emerge.
The historical significance of the benzyloxycarbonyl group cannot be overstated, as it essentially started the distinct field of synthetic peptide chemistry and was hailed as a "revolution" in its time. The development of this protecting group addressed fundamental challenges in peptide synthesis, particularly the need to suppress the nucleophilic and basic properties of amino groups while preventing racemization of protected amino acids. The specific compound under examination represents a modern evolution of these early principles, incorporating additional protective strategies such as the tert-butoxy group for phenolic protection and N-methylation for enhanced stability and selectivity.
The synthetic methodology for producing related N-methylamino acid derivatives emerged from systematic investigations into amino acid modifications, with researchers developing standardized procedures for introducing methyl groups onto amino acid nitrogen atoms while maintaining stereochemical integrity. These early investigations laid the groundwork for understanding the unique reactivity profiles and synthetic utility of N-methylated protected amino acid derivatives, directly contributing to the development of compounds like (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid.
Significance in Organic Chemistry
The chemical structure of (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid embodies several critical principles of modern organic synthesis, particularly in the realm of protecting group chemistry and stereoselective synthesis. The compound demonstrates the sophisticated application of orthogonal protecting groups, where the benzyloxycarbonyl group provides amine protection that is stable to bases and acids but removable through hydrogenolytic reduction, while the tert-butoxy group offers complementary phenolic protection with distinct deprotection conditions. This orthogonality is fundamental to multi-step synthetic sequences where selective removal of specific protecting groups is required without affecting other protected functionalities.
The stereochemical designation (2S) indicates the compound maintains the natural L-configuration of tyrosine, which is crucial for biological activity and recognition in peptide-based applications. The preservation of stereochemical integrity during the protection and modification process represents a significant synthetic achievement, as many protection strategies can lead to racemization or epimerization of sensitive amino acid centers. The N-methylation present in this compound adds another layer of structural complexity and synthetic challenge, as it requires careful control of reaction conditions to achieve selective mono-methylation without over-alkylation or other side reactions.
The molecular weight of 385.5 grams per mole and the molecular formula C22H27NO5 reflect the substantial increase in molecular complexity that results from the dual protection strategy. This increase in molecular weight and lipophilicity compared to the parent tyrosine residue has important implications for solubility, reactivity, and purification strategies in synthetic applications. The compound serves as an excellent example of how protecting group chemistry can dramatically alter the physical and chemical properties of amino acid derivatives while maintaining their fundamental structural identity.
Relation to Protected Amino Acid Chemistry
The relationship between (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid and the broader field of protected amino acid chemistry illustrates the evolutionary development of peptide synthesis methodology. This compound represents a sophisticated example of urethane-protected amino acid derivatives, which constitute a unique class of preactivated, isolable, and stable amino acid building blocks that generate minimal side products during condensation reactions. The benzyloxycarbonyl group functions as a temporary amino protecting group in solution synthesis, providing the necessary reactivity control for sequential peptide bond formation while maintaining compatibility with standard coupling reagents and reaction conditions.
The tert-butoxy protection of the phenolic hydroxyl group represents an additional layer of chemical sophistication that addresses specific challenges in tyrosine-containing peptide synthesis. Tyrosine residues present unique synthetic challenges due to the reactivity of the phenolic hydroxyl group, which can participate in unwanted side reactions during peptide coupling, oxidation, or other synthetic transformations. The tert-butoxy protecting group provides effective masking of this reactivity while remaining stable under the basic conditions typically employed in peptide synthesis.
The N-methylation present in this compound adds another dimension to its relationship with protected amino acid chemistry, as N-methylated amino acids have gained significant attention for their ability to modulate peptide conformation, stability, and biological activity. The synthesis of N-methylated protected amino acids requires specialized synthetic approaches that maintain the integrity of both the methylation and the protecting group functionalities. This compound demonstrates the successful integration of multiple protective and modifying strategies into a single, synthetically useful building block that can be incorporated into complex peptide sequences.
Current Research Status
Contemporary research involving (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid and related compounds focuses primarily on advanced peptide synthesis applications, drug development, and bioconjugation technologies. Current investigations emphasize the compound's utility in solid-phase peptide synthesis strategies, where its dual protecting group system provides excellent compatibility with automated synthesis protocols and standard deprotection sequences. Researchers have demonstrated the successful incorporation of this compound into complex peptide libraries for screening and identification of novel bioactive compounds, highlighting its value in drug discovery applications.
The compound plays a significant role in contemporary neuroscience research, particularly in the synthesis of neuropeptides that are crucial for studying neurological functions and disorders. These applications leverage the unique structural features of the N-methylated, doubly protected tyrosine derivative to create peptides with enhanced stability and selectivity for specific biological targets. The research has shown particular promise in developing potential treatments for neurological conditions such as depression and anxiety, where modified peptides can provide improved therapeutic profiles compared to natural peptide sequences.
Recent developments in bioconjugation research have identified this compound as valuable for creating enhanced drug delivery systems through the attachment of peptides to other biomolecules. The dual protecting group strategy allows for selective coupling reactions that maintain the integrity of both the peptide and the conjugated partner, resulting in more effective therapeutic agents. Current research status indicates ongoing investigations into optimizing the synthetic methodology for large-scale production, improving yields, and developing more efficient purification strategies.
The integration of this compound into modern pharmaceutical development pipelines reflects the continuing evolution of peptide-based drug discovery. Current research emphasizes the development of peptide-based drugs that leverage the unique properties conferred by N-methylation and strategic protection, including improved metabolic stability, enhanced membrane permeability, and reduced immunogenicity compared to unmodified peptide sequences. These investigations represent the cutting edge of contemporary medicinal chemistry and demonstrate the enduring relevance of classical protecting group chemistry in modern drug development applications.
Properties
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)25)23(4)21(26)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXMNKFDVDYLGS-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67586-06-5 | |
| Record name | 67586-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid, also known by its CAS number 5068-29-1, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
- Molecular Formula : C22H27NO5
- Molecular Weight : 385.45 g/mol
- CAS Number : 5068-29-1
The compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests that it may inhibit certain enzymatic activities due to the presence of the benzyloxycarbonyl and tert-butoxy groups, which can enhance lipophilicity and facilitate membrane penetration.
Biological Activity Overview
The biological activity of (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid has been investigated in various contexts:
-
Anticancer Activity
- Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation. For instance, it has been reported to affect the expression levels of Bcl-2 family proteins, which are crucial in regulating apoptosis.
-
Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases.
-
Neuroprotective Properties
- Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Studies
Several studies have highlighted the efficacy of (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity.
- Study 2 : In a model of rheumatoid arthritis, this compound was shown to reduce joint inflammation and damage in animal models, correlating with decreased levels of inflammatory markers.
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role in the development of pharmaceuticals, particularly as a precursor in the synthesis of bioactive molecules. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antitumor Activity : It has been shown to be a useful intermediate in the synthesis of taxane derivatives like Docetaxel and Cabazitaxel, which are used in cancer treatment. The compound's benzyloxycarbonyl group enhances its reactivity and binding affinity to target proteins involved in tumor progression .
Peptide Synthesis
The compound is utilized in peptide synthesis due to its ability to serve as a protected amino acid. The benzyloxycarbonyl (Cbz) group provides stability during synthesis while allowing for selective deprotection when needed.
- Example : In the synthesis of complex peptides, (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid can be incorporated into peptide chains to enhance solubility and biological activity .
Organic Synthesis
The unique structural features of this compound facilitate its use as a building block in organic synthesis, particularly in the creation of more complex molecules.
- Synthetic Pathways : It can be employed in multi-step synthetic pathways to construct various organic compounds with pharmaceutical relevance .
Case Studies
- Docetaxel Synthesis : A study demonstrated that using (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid as an intermediate led to improved yields in the synthesis of Docetaxel, showcasing its utility in pharmaceutical applications .
- Peptide Development : Research on peptide synthesis revealed that incorporating this compound allowed for better control over the reaction conditions and resulted in peptides with enhanced biological activity .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing features:
Impact of Protecting Groups
- Cbz (Benzyloxycarbonyl): Used in the target compound, offers moderate stability under acidic conditions but requires hydrogenolysis or strong acids for removal. Less stable than Boc under basic conditions .
- Boc (tert-Butoxycarbonyl) : Common in analogs (e.g., ). Stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA). Favored in solid-phase peptide synthesis .
Substituent Effects on Physicochemical Properties
- tert-Butoxy vs.
- Halogenated Phenyl Groups : Chloro and fluoro substituents () enhance electronegativity and reactivity, making these analogs suitable for cross-coupling reactions or as enzyme inhibitors .
- Aminoethoxy Side Chains: The dimethylaminoethoxy group in introduces a cationic charge at physiological pH, improving solubility and enabling interactions with anionic biological targets .
Preparation Methods
Esterification of (2S)-3-Phenylisoserine or Its Salt
- The starting material, (2S)-3-phenylisoserine hydrochloride, is reacted with an alcohol (typically C1–C4 alkyl alcohol such as ethanol) in the presence of an acid catalyst.
- The reaction is conducted at 45–55°C for 7–8 hours.
- The product is the corresponding alkyl ester of (2S)-3-amino-2-hydroxy-3-phenylpropionic acid.
- Reaction monitoring by HPLC ensures residual starting material is below 0.5%.
Protection of the Amino Group with tert-Butoxycarbonyl (Boc) Group
- The amino group is protected using tert-butoxycarbonyl anhydride under basic conditions (e.g., sodium bicarbonate).
- This step is carried out in an organic solvent such as dichloromethane at 20–40°C.
- The Boc protection stabilizes the amino function for subsequent selective benzylation.
Selective Benzylation of the Hydroxy Group
- The hydroxy group at the 2-position is selectively benzylated using benzyl bromide or benzyl chloride.
- Sodium hydride is used as a base in an organic solvent (e.g., tetrahydrofuran, dimethylformamide, or an alcohol such as methanol or ethanol).
- The reaction temperature is maintained between 0 and 35°C to ensure selectivity and minimize side reactions.
- This step yields (2S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid alkyl ester.
De-esterification and Isolation of the Target Compound
- The alkyl ester is hydrolyzed under mild basic aqueous conditions using bases such as lithium hydroxide, sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate.
- The reaction is performed at 0–35°C, often at room temperature, in a solvent system containing alcohols (C1–C4) or ketones (C3–C8).
- After hydrolysis, the product is purified by solvent extraction using non-polar solvents (e.g., hexane or heptane), drying with anhydrous sodium sulfate, and concentration.
- An anti-solvent (hydrocarbon solvent with 6 to 8 carbons) is added to precipitate the product.
- The solid is filtered and dried to yield the pure (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid.
Summary Table of Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Esterification | (2S)-3-Phenylisoserine·HCl, alcohol, acid | Absolute ethanol | 45–55 | 7–8 hours, monitored by HPLC |
| Boc Protection | Boc anhydride, base (NaHCO3) | Dichloromethane | 20–40 | Protects amino group |
| Selective Benzylation | Benzyl halide, sodium hydride | THF, DMF, or C1–C4 alcohols | 0–35 | Selective O-benzylation |
| De-esterification | LiOH, NaOH, KOH, Na2CO3, or K2CO3 | Alcohols (C1–C4), ketones (C3–C8) | 0–35 | Mild basic hydrolysis |
| Purification & Isolation | Solvent extraction, drying (Na2SO4), anti-solvent addition | Non-polar solvents (hexane, heptane) | Ambient | Filtration and drying to isolate product |
Research Findings and Advantages
- The process avoids hazardous reagents and harsh conditions, increasing safety and environmental compatibility.
- The use of sodium hydride for benzylation ensures high selectivity and yield.
- Mild hydrolysis conditions prevent racemization and degradation of sensitive functional groups.
- Purification steps involving solvent extraction and anti-solvent precipitation yield products with high purity suitable for pharmaceutical synthesis.
- The method is scalable and economically viable for industrial applications, particularly in the synthesis of taxane derivatives such as docetaxel and cabazitaxel.
Q & A
Q. What are the optimal synthetic routes for (2S)-2-{(benzyloxy)carbonylamino}-3-[4-(tert-butoxy)phenyl]propanoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
Amino Protection : The methylamino group is protected using benzyloxycarbonyl (Cbz) chloride in the presence of a base (e.g., triethylamine) to prevent undesired side reactions .
Coupling Reactions : The tert-butoxy-protected phenyl group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling, depending on precursor availability. Solvent choice (e.g., THF, dichloromethane) and temperature (0–25°C) critically affect reaction rates and byproduct formation .
Deprotection and Purification : Acidic or catalytic hydrogenation conditions remove protecting groups, followed by silica gel chromatography or preparative HPLC to achieve >95% purity .
Key Optimization Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may reduce enantiomeric purity.
- Catalyst Selection : DMAP accelerates carbodiimide-mediated couplings (e.g., DCC), minimizing racemization .
Q. How do the tert-butoxy and benzyloxycarbonyl groups influence the compound’s solubility and stability during peptide synthesis?
Methodological Answer:
- tert-Butoxy Group :
- Enhances solubility in organic solvents (e.g., dichloromethane) due to its hydrophobic tert-butyl moiety.
- Provides stability under basic conditions but is cleaved under acidic conditions (e.g., TFA), enabling selective deprotection .
- Benzyloxycarbonyl (Cbz) Group :
- Protects the methylamino group from nucleophilic attack during peptide elongation.
- Requires hydrogenolysis (H₂/Pd-C) for removal, which may interfere with disulfide bonds in target peptides .
Practical Consideration : Use orthogonal protecting groups (e.g., Boc for tert-butoxy, Cbz for benzyloxycarbonyl) to enable sequential deprotection in multi-step syntheses .
Advanced Research Questions
Q. What analytical techniques ensure enantiomeric purity and structural integrity of this compound?
Methodological Answer:
- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients resolves enantiomers, confirming >99% ee .
- NMR Spectroscopy : ¹H-¹H NOESY and ¹³C DEPT135 spectra verify stereochemistry at the 2S position and tert-butoxy phenyl orientation .
- X-ray Crystallography : Resolves absolute configuration, particularly for novel derivatives .
Data Contradiction Analysis : Discrepancies in optical rotation values between batches may indicate racemization during synthesis, necessitating reaction condition re-evaluation (e.g., lower temperature, shorter coupling times) .
Q. How do structural modifications at the methylamino or tert-butoxy positions affect enzymatic inhibition profiles?
Methodological Answer:
- Methylamino Modifications :
- Replacing methyl with ethyl reduces steric hindrance, enhancing binding to serine proteases (e.g., trypsin) but decreasing selectivity .
- Substituting Cbz with acetyl lowers metabolic stability in vivo .
- tert-Butoxy Modifications :
- Fluorination at the phenyl para position increases hydrophilicity and alters IC₅₀ values against kinases (e.g., EGFR) by 3–5-fold .
Experimental Design :
- Fluorination at the phenyl para position increases hydrophilicity and alters IC₅₀ values against kinases (e.g., EGFR) by 3–5-fold .
SAR Studies : Synthesize analogs with systematic substitutions.
Enzyme Assays : Use fluorescence polarization or SPR to quantify binding kinetics .
MD Simulations : Predict interaction hotspots (e.g., hydrogen bonding with catalytic residues) .
Q. What mechanisms underlie the compound’s stability under acidic/basic conditions during peptide synthesis?
Methodological Answer:
- Acidic Conditions (pH < 2) :
- The tert-butoxy group hydrolyzes to a phenolic hydroxyl, while the Cbz group remains intact. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
- Basic Conditions (pH > 10) :
- The ester linkage in intermediates may saponify, necessitating pH-controlled deprotection (e.g., LiOH in THF/water at 0°C) .
Mitigation Strategies :
- The ester linkage in intermediates may saponify, necessitating pH-controlled deprotection (e.g., LiOH in THF/water at 0°C) .
- Use scavengers (e.g., triisopropylsilane) during TFA-mediated deprotection to prevent carbocation formation .
- Optimize reaction time (≤2 hours) to minimize racemization at the α-carbon .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
